(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromene core, benzenesulfonylhydrazinylidene moiety, and a dimethylphenyl group, suggests it may have interesting chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.
Introduction of the Benzenesulfonylhydrazinylidene Group: This step may involve the reaction of the chromene derivative with benzenesulfonylhydrazine under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Signal Pathway Interference: The compound might interfere with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-phenylchromene-3-carboxamide: Similar structure but lacks the dimethyl groups.
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-methylphenyl)chromene-3-carboxamide: Similar structure with a single methyl group.
Uniqueness
The presence of the 3,4-dimethylphenyl group in (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide may confer unique steric and electronic properties, potentially enhancing its biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-dimethylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-16-12-13-19(14-17(16)2)25-23(28)21-15-18-8-6-7-11-22(18)31-24(21)26-27-32(29,30)20-9-4-3-5-10-20/h3-15,27H,1-2H3,(H,25,28)/b26-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPSWRVKSYXCMZ-LCUIJRPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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